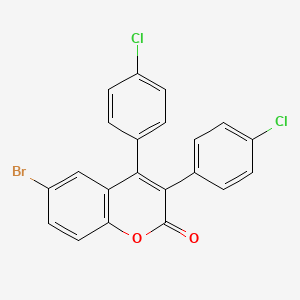

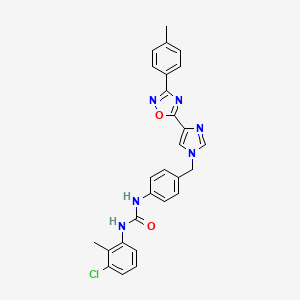

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one is a type of flavanone, a class of compounds widely distributed in plant families . These heterocyclic compounds have attracted significant interest due to their wide range of pharmacological properties including anticancer, antimicrobial, antiproliferative, anti-inflammatory, cardiovascular, antimalarial, antiangiogenic, radical scavenging, and hypotensive activities . Their biological properties are closely related to the skeleton and substitution patterns .

Synthesis Analysis

Flavanones are readily accessible through acid- or base-mediated cyclization (intramolecular Michael addition) of the corresponding chalcone (1,3-diphenyl-2-propene-1-one) precursors prepared, in turn, through acid- or base-mediated Claisen–Schmidt condensation reaction between 2-hydroxyacetophenones and benzaldehyde derivatives .Molecular Structure Analysis

The structure of 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one was solved using X-ray single crystal data collected on a Bruker D8 Venture diffractometer . All hydrogen atoms were placed at idealized positions and refined as riding atoms with isotropic parameters 1.2 or 1.5 times those of their parent atoms .Chemical Reactions Analysis

The introduction of one or more halogen atoms into A or B-ring of flavonoids affords the corresponding halogenated derivatives with potential biological activity . Halogen atoms are very useful to modulate the electronic and steric characteristics of drugs and may also influence the hydrophilic-hydrophobic balance of the molecules .Physical And Chemical Properties Analysis

The crystals for X-ray analysis were prepared by slow evaporation . The largest difference density peaks must be attributed to a slight disorder of the bromo substituent distributed over several positions .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one, focusing on six unique applications:

Anticancer Activity

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one has shown promising potential in anticancer research. Its structure allows it to interact with various cellular pathways, inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancerous cells, making it a candidate for developing new chemotherapeutic agents .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Anti-inflammatory Effects

Research has indicated that 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has been studied for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one has shown neuroprotective effects in various studies. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Antiproliferative Activity

The compound has demonstrated antiproliferative effects on various cell lines, including cancer cells. This activity is beneficial in controlling the growth and spread of tumors. Its mechanism involves the inhibition of cell cycle progression and induction of cell death, which is crucial for developing effective cancer treatments .

作用機序

将来の方向性

Halogenated flavanones, such as 6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one, are not only of interest from the medicinal chemistry context, but their conformations and crystalline structures continue to attract attention to explore non-covalent (intramolecular and intermolecular) interactions, control molecular conformations, and improve the physicochemical properties (durability, solubility, and bioavailability) of the drug molecules .

特性

IUPAC Name |

6-bromo-3,4-bis(4-chlorophenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11BrCl2O2/c22-14-5-10-18-17(11-14)19(12-1-6-15(23)7-2-12)20(21(25)26-18)13-3-8-16(24)9-4-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTXCKITDMTEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,4-bis(4-chlorophenyl)chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)

![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)

![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)

![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)